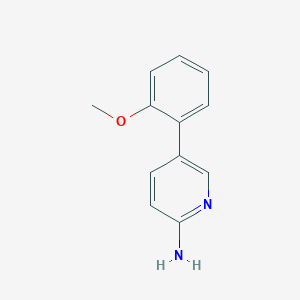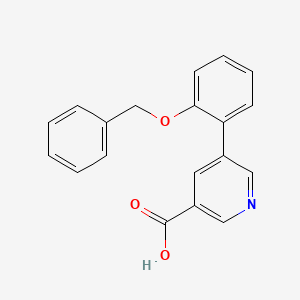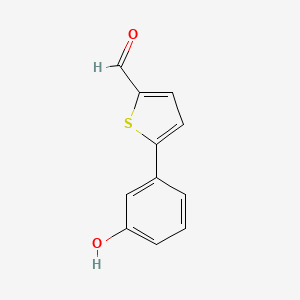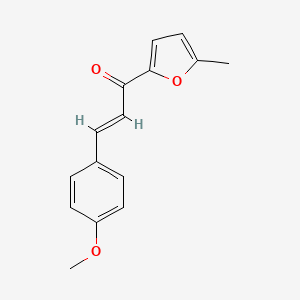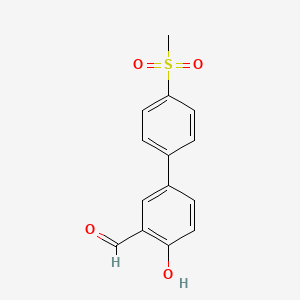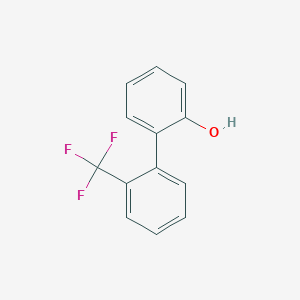
3-Methyl-4-phenylphenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-4-phenylphenylboronic acid is a chemical compound with the CAS Number: 1029439-30-2 . It has a molecular weight of 212.06 and its IUPAC name is (2-methyl-[1,1’-biphenyl]-4-yl)boronic acid . It is a solid at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the Inchi Code: 1S/C13H13BO2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3 .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 212.06 . The compound has a storage temperature of 2-8°C .Aplicaciones Científicas De Investigación
3-Methyl-4-phenylphenylboronic acid has been used in a variety of scientific research applications, including organic synthesis, enzyme inhibition, and drug design. In organic synthesis, this compound can be used as a catalyst for the formation of carbon-carbon bonds. In enzyme inhibition, this compound can be used to inhibit the activity of enzymes involved in signal transduction pathways. In drug design, this compound can be used to identify potential drug targets and to design new drugs.
Mecanismo De Acción
Target of Action
3-Methyl-4-phenylphenylboronic acid is a boronic acid derivative, which are known to be used as synthetic intermediates in organic synthesis . They are important for the synthesis of many inhibitors of serine proteases . Therefore, the primary targets of this compound could be serine proteases, which play a crucial role in various biological processes, including digestion, immune response, blood coagulation, and cell cycle progression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Methyl-4-phenylphenylboronic acid has several advantages for laboratory experiments. It is a stable compound with a low toxicity profile, and it is also soluble in aqueous solutions. Additionally, this compound can be easily synthesized from commercially available starting materials. However, there are some limitations to using this compound in laboratory experiments. For example, this compound has a low solubility in organic solvents and is not very soluble in non-polar solvents.
Direcciones Futuras
Future research on 3-Methyl-4-phenylphenylboronic acid could focus on the development of new synthetic methods for its synthesis. Additionally, research could be conducted to further explore its mechanism of action and its potential applications in drug design and enzyme inhibition. Another area of research could focus on the development of new methods for its isolation and purification. Finally, research could be conducted to explore the effects of this compound on other biochemical and physiological processes.
Métodos De Síntesis
3-Methyl-4-phenylphenylboronic acid can be synthesized by the reaction of 4-phenylphenylboronic acid and methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an aqueous solution at room temperature. The reaction is complete when the starting material is completely consumed. The product can then be isolated by precipitation or filtration.
Safety and Hazards
The safety information for 3-Methyl-4-phenylphenylboronic acid includes the following hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, P338 , which advise avoiding breathing dust/fume/gas/mist/vapours/spray (P261), and if in eyes: rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .
Propiedades
IUPAC Name |
(3-methyl-4-phenylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BO2/c1-10-9-12(14(15)16)7-8-13(10)11-5-3-2-4-6-11/h2-9,15-16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVHZTYOYTDWLFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C2=CC=CC=C2)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-(Trifluoromethyl)phenyl]pyridin-2-amine, 95%](/img/structure/B6326692.png)
